molecular formula C22H17ClN2O3S B2965178 (3E)-1-benzyl-3-{[(4-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893313-52-5

(3E)-1-benzyl-3-{[(4-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2965178
CAS No.: 893313-52-5
M. Wt: 424.9
InChI Key: PXSUILCKFRAMQL-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3E)-1-benzyl-3-{[(4-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide" is a benzothiazinone derivative featuring a benzyl group at the N1 position and a 4-chlorophenylamino-methylene substituent at the C3 position. Its structure is characterized by a fused benzothiazinone core with sulfone (2,2-dioxide) and ketone functionalities. Benzothiazinones are synthetic analogs of 1,3-dicarbonyl compounds, enabling their use in multicomponent reactions to generate fused heterocycles such as 2-amino-4H-pyrans . The benzyl and 4-chlorophenyl groups introduce steric bulk and electronic modulation, distinguishing it from simpler benzothiazinone derivatives.

Properties

IUPAC Name

(3E)-1-benzyl-3-[(4-chloroanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3S/c23-17-10-12-18(13-11-17)24-14-21-22(26)19-8-4-5-9-20(19)25(29(21,27)28)15-16-6-2-1-3-7-16/h1-14,24H,15H2/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSUILCKFRAMQL-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)Cl)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)Cl)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3E)-1-benzyl-3-{[(4-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C23H19ClN2O3S, and it features a benzothiazinone core which is known for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially affecting metabolic processes.
  • Receptor Interaction : It can bind to cellular receptors, modulating signal transduction pathways that are crucial for various cellular responses.
  • Gene Expression Modulation : The compound may influence the expression of genes involved in cell proliferation and apoptosis.

Biological Activities

Research has shown that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria. For instance:

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliStrong
Salmonella typhiModerate

The mechanism behind its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Properties

The compound has shown promising results in anticancer assays. In vitro studies demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of the compound against multi-drug resistant strains of bacteria. Results indicated significant inhibition zones compared to standard antibiotics.
  • Anticancer Research : In a study involving MCF-7 cells, treatment with the compound led to increased levels of reactive oxygen species (ROS), indicating potential for inducing apoptosis through oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Benzothiazinone Derivatives

Structural Analogues and Reactivity

Benzothiazinone derivatives exhibit diverse reactivity depending on substituents. Key structural analogs include:

Compound Name Substituents (R1, R3) Key Reactivity/Products Reference
1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide R1 = Ethyl, R3 = H Forms 2-amino-4H-pyrans with aldehydes and nitriles; forms salts with bulky aldehydes
3,3-Dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide R1 = Ethyl, R3 = Cl Synthesized via chlorination; no reported multicomponent reactivity
(3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-... 2,2-dioxide R1 = 3-methylbenzyl, R3 = 3,4-dimethoxy Electron-donating methoxy groups may alter electronic properties and reaction pathways
Target Compound R1 = Benzyl, R3 = 4-chlorophenyl Expected to form 2-amino-4H-pyrans; steric effects may favor salt formation

Key Observations :

  • Substituent Effects: Ethyl vs. Benzyl (R1): Ethyl groups (e.g., ) allow efficient three-component reactions with aldehydes and nitriles. The bulkier benzyl group in the target compound may slow reaction kinetics or favor alternative pathways (e.g., salt formation) due to steric hindrance . Chlorophenyl vs.
  • Reaction Outcomes: In , using ethyl-substituted benzothiazinones with malononitrile yields 2-amino-4H-pyrans, while ethyl cyanoacetate leads to salts or acrylates. The target compound’s benzyl group may similarly influence product distribution in analogous reactions.
Hydrogen Bonding and Crystallography
  • The 4-chlorophenyl group may engage in C–H···O or halogen bonding, altering packing efficiency compared to ethyl or methoxy derivatives .

Research Findings and Implications

  • Reactivity Trends: Benzothiazinones with smaller R1 groups (e.g., ethyl) favor pyrans, while bulkier groups (e.g., benzyl) may stabilize intermediates leading to salts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3E)-1-benzyl-3-{[(4-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves chlorination of a benzothiazinone precursor using reagents like N-Chlorosuccinimide (NCS) and benzoyl peroxide in a refluxing solvent (e.g., CCl₄). For example, analogous compounds were synthesized by heating 1-ethyl-1H-2,1-benzothiazin-4(3H)-one with NCS and benzoyl peroxide (1:2 molar ratio) in CCl₄ for 2 hours, followed by recrystallization in ethanol to achieve purity suitable for X-ray diffraction . Key variables include reagent stoichiometry, solvent choice, and reaction time. Higher NCS ratios (e.g., 2 equivalents) improve chlorination efficiency but may require post-reaction purification (e.g., column chromatography) to isolate the desired product.

Q. What spectroscopic and crystallographic methods are most effective for characterizing the molecular structure and confirming the E-configuration of the benzylidene moiety?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and intermolecular interactions. For instance, SC-XRD analysis of similar benzothiazine derivatives revealed hydrogen-bonded networks (e.g., N—H···O and O—H···S interactions) that stabilize the E-configuration . Complementary techniques include:

  • ¹H/¹³C NMR : Chemical shifts for the benzylidene proton (δ ~8.5–9.0 ppm) and adjacent carbons confirm conjugation.
  • IR Spectroscopy : Stretching frequencies for C=N (1600–1650 cm⁻¹) and S=O (1150–1250 cm⁻¹) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this benzothiazine compound under varying conditions?

  • Methodological Answer : Discrepancies in NMR or XRD data often arise from polymorphic forms or solvent-dependent conformational changes. For example:

  • Case Study : A derivative synthesized in ethanol vs. acetonitrile showed differing dihedral angles (5°–15° variation) in SC-XRD due to solvent polarity affecting crystal packing .
  • Resolution Strategy : Use dynamic NMR (VT-NMR) to assess rotational barriers of the benzylidene group or employ DFT calculations (e.g., B3LYP/6-31G*) to model energetically favorable conformers . Cross-validate with powder XRD to rule out polymorphism .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound against biological targets, considering its complex heterocyclic system?

  • Methodological Answer : Focus on modular modifications to the benzothiazinone core and benzylidene substituents:

  • Pharmacophore Mapping : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to assess electronic effects on target binding .
  • Biological Assays : Test inhibitory activity against enzymes like carbonic anhydrase isoforms (e.g., hCA II vs. IX) using fluorescence-based assays. For example, triazole-linked benzothiazine derivatives showed isoform selectivity (IC₅₀ < 50 nM for hCA IX) .
  • Computational Docking : Use AutoDock Vina to simulate interactions with active sites, prioritizing residues involved in hydrogen bonding (e.g., Thr200 in hCA II) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.